molecular formula C13H20Cl2N2 B7896941 (2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride

(2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride

Cat. No.: B7896941
M. Wt: 275.21 g/mol
InChI Key: CAWBWEZZGRYCMD-UHFFFAOYSA-N
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Description

(2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride is a synthetic amine derivative featuring a piperidine ring substituted with a methylamine group and a 2-chlorobenzyl moiety. Its molecular formula is C₁₄H₂₀Cl₂N₂, with a molecular weight of 275.22 g/mol and CAS number 1261231-72-4 . It has been primarily utilized in research settings for pharmacological studies, though commercial availability is noted as discontinued by suppliers like CymitQuimica and Fluorochem .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c14-13-6-2-1-5-12(13)10-16-9-11-4-3-7-15-8-11;/h1-2,5-6,11,15-16H,3-4,7-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWBWEZZGRYCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperidin-3-ylmethyl-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride moiety, using reagents such as sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically the corresponding amine.

    Substitution: The major products depend on the nucleophile used, such as azides or thiols.

Scientific Research Applications

(2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Comparison of Key Parameters for (2-Chloro-benzyl)-piperidin-3-ylmethyl-amine Hydrochloride and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Status
(2-Chloro-benzyl)-piperidin-3-ylmethyl-amine HCl 1261231-72-4 C₁₄H₂₀Cl₂N₂ 275.22 2-Cl on benzyl Discontinued
(2-Fluoro-benzyl)-piperidin-3-yl-amine HCl 1261231-68-8 C₁₂H₁₈ClFN₂ 244.74 2-F on benzyl Discontinued
(3-Chloro-benzyl)-piperidin-3-ylmethyl-amine HCl 1261233-84-4 C₁₄H₂₀Cl₂N₂ 275.22 3-Cl on benzyl Available
(2,5-Dichloro-benzyl)-piperidin-3-ylmethyl-amine HCl 1261230-64-1 C₁₃H₁₉Cl₃N₂ 309.67 2-Cl, 5-Cl on benzyl Available
(2-Methyl-benzyl)-piperidin-3-ylmethyl-amine HCl 1289388-53-9 C₁₄H₂₃ClN₂ 254.80 2-CH₃ on benzyl Available

Impact of Halogenation and Substitution

Halogen Effects

  • Chlorine vs. Fluorine : Replacement of chlorine with fluorine (e.g., 2-Fluoro-benzyl analogue) reduces molecular weight (244.74 vs. 275.22 g/mol) and alters lipophilicity. Fluorine’s electronegativity may enhance metabolic stability but reduce π-π stacking interactions in receptor binding .
  • Dichloro Derivatives : The 2,5-dichloro-benzyl derivative exhibits increased molecular weight (309.67 g/mol) and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Methyl Substitution

The 2-methyl-benzyl variant (CAS 1289388-53-9) replaces chlorine with a methyl group, lowering molecular weight to 254.80 g/mol. This substitution reduces electronegativity and may improve bioavailability due to decreased polarity .

Biological Activity

(2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chlorinated benzyl group, which is crucial for its biological activity. The presence of the chlorine atom can enhance lipophilicity and influence receptor interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial : Some derivatives show significant antibacterial and antifungal properties.
  • CNS Activity : Compounds with piperidine rings often act on central nervous system receptors, such as histamine receptors.
  • Enzyme Inhibition : Potential as inhibitors of specific enzymes involved in metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The following table summarizes findings from various studies on related compounds:

CompoundStructureBiological ActivityIC50 (µM)
1Piperidine derivative with methyl substitutionAntimicrobial5.0
2Chlorinated phenyl derivativeCNS receptor antagonist7.1
3Non-chlorinated analogueReduced potency>20

The mechanism of action for this compound likely involves interaction with specific receptors or enzymes. For instance, it may act as an antagonist at histamine H3 receptors, modulating neurotransmitter release and influencing various physiological processes.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated MIC values ranging from 4.69 to 22.9 µM against various strains, indicating promising antimicrobial potential .
  • CNS Activity : Research involving piperidine derivatives has shown that modifications at the benzyl position significantly affect binding affinity to CNS receptors. This suggests that this compound may have therapeutic applications in treating neurological disorders .

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